2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a complex organic compound featuring a fluorophenoxy group and a furo[2,3-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Construction of the Furo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate oxidizing agent.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the furo[2,3-c]pyridine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furo[2,3-c]pyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the furo[2,3-c]pyridine ring, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may serve as a probe to study various biochemical pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the furo[2,3-c]pyridine moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide: Unique due to its specific combination of fluorophenoxy and furo[2,3-c]pyridine moieties.
4-(2-fluorophenoxy)-7-methoxyquinazoline: Similar in having a fluorophenoxy group but differs in the core structure, which is a quinazoline instead of a furo[2,3-c]pyridine.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Shares the pyridine core but differs in the additional cyclopenta ring and lack of a fluorophenoxy group.
Uniqueness
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties. Its combination of a fluorophenoxy group with a furo[2,3-c]pyridine core is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c18-13-1-3-14(4-2-13)24-11-15(21)19-7-9-20-8-5-12-6-10-23-16(12)17(20)22/h1-6,8,10H,7,9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBQFPUEEZHFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCN2C=CC3=C(C2=O)OC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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